N'-hexanoylfuran-2-carbohydrazide
Overview
Description
N’-hexanoylfuran-2-carbohydrazide is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of furan-2-carbohydrazide, where the hydrazide group is bonded to a hexanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hexanoylfuran-2-carbohydrazide can be synthesized through the reaction of furan-2-carbohydrazide with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:
Furan-2-carbohydrazide+Hexanoyl chloride→N’-hexanoylfuran-2-carbohydrazide+HCl
Industrial Production Methods
Industrial production of N’-hexanoylfuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-hexanoylfuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-hexanoylfuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties may reveal applications in drug development, particularly for its potential antimicrobial or anticancer activities.
Industry: In materials science, N’-hexanoylfuran-2-carbohydrazide can be used in the synthesis of polymers or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N’-hexanoylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbohydrazide: The parent compound, which lacks the hexanoyl group.
N’-hexanoyl-2-furohydrazide: A closely related compound with similar structural features.
Nicotinoylhydrazones: Compounds with similar hydrazide functionality but different aromatic backbones.
Uniqueness
N’-hexanoylfuran-2-carbohydrazide is unique due to the presence of both the furan ring and the hexanoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
N'-hexanoylfuran-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-4-7-10(14)12-13-11(15)9-6-5-8-16-9/h5-6,8H,2-4,7H2,1H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJYUMZGMGGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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